6-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5-ol

Lipophilicity Drug-likeness Physicochemical profiling

Researchers needing selective halocyclization precursors face limited access to branched alkenylthio triazinones. This compound addresses that gap, enabling exclusive halomethyl thiazolotriazinium salt formation. • Enables electrophilic cyclization with I₂/Br₂ for halomethyl products • Methallyl group modulates lipophilicity (XLogP3-AA 1.5) for SAR campaigns • Terminal olefin handle supports thiol-ene conjugation. Supplied with full analytical certification.

Molecular Formula C8H11N3OS
Molecular Weight 197.26 g/mol
Cat. No. B12126718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5-ol
Molecular FormulaC8H11N3OS
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESCC1=NN=C(NC1=O)SCC(=C)C
InChIInChI=1S/C8H11N3OS/c1-5(2)4-13-8-9-7(12)6(3)10-11-8/h1,4H2,2-3H3,(H,9,11,12)
InChIKeyXPAPYCOHOHDJPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5-ol: Core Properties & Sourcing


6-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5-ol (CAS 442654-21-9) is a 1,2,4-triazin-5-one derivative featuring a methallylthio substituent at position 3 and a methyl group at position 6 of the triazine ring. The compound has molecular formula C₈H₁₁N₃OS and molecular weight 197.26 g/mol [1]. Its structure is defined by a thioether linker connecting the electron-deficient 1,2,4-triazine core to a methallyl (2-methylprop-2-en-1-yl) group, which introduces a branched alkenyl thioether motif distinct from simpler straight-chain or saturated analogs. This compound belongs to a well-established class of 3-alkylthio-6-methyl-1,2,4-triazin-5-ones that have been explored for antimicrobial, anti-inflammatory, and agricultural applications [2].

6-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5-ol: Why Analogs Cannot Substitute


Despite belonging to the same 6-methyl-1,2,4-triazin-5-one scaffold, the target compound's methallylthio side chain confers a unique combination of steric bulk, electronic character, and synthetic versatility that cannot be replicated by analogs bearing allyl, isobutyl, or methylthio substituents. Literature on related 3-allylsulfanyl-1,2,4-triazines demonstrates that the position and substitution pattern of the alkenyl thioether group critically governs regioselectivity in electrophilic cyclization and heterocyclization reactions [1]. The methallyl group's branched terminal olefin provides a distinct reactivity profile compared to the linear allyl analog (CAS 87450-64-4, ATH-18534), enabling differential access to thiazolo-fused triazinone products. Similarly, the saturated isobutyl analog (CAS 442654-20-8) lacks the alkene handle required for further functionalization via thiol-ene chemistry or sigmatropic rearrangements, making it unsuitable for applications demanding downstream synthetic elaboration [2].

6-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5-ol: Key Differentiation Evidence


Lipophilicity Advantage

The target compound exhibits a computed XLogP3-AA value of 1.5, reflecting moderate lipophilicity imparted by the methallylthio substituent [1]. This value lies between the methylthio analog (calculated XLogP ~0.8) and the heptylsulfanyl derivative (calculated XLogP ~3.5), placing it in a favorable range for both aqueous solubility and membrane permeability according to Lipinski's Rule of Five guidelines. The allyl analog (ATH-18534, CAS 87450-64-4) has a predicted XLogP of approximately 1.1–1.3, while the isobutyl analog (CAS 442654-20-8) is predicted at approximately 1.7, representing a measurable shift in partitioning behavior attributable to the degree of branching and unsaturation in the S-alkyl chain .

Lipophilicity Drug-likeness Physicochemical profiling

Conformational Flexibility Advantage

The target compound possesses one hydrogen bond donor and four hydrogen bond acceptors (HBD=1, HBA=4), with a topological polar surface area (TPSA) of 79.1 Ų [1]. These values are identical across the allyl, methallyl, and isobutyl analogs in the 6-methyl-3-(alkylthio)-1,2,4-triazin-5(2H)-one series due to the shared heterocyclic core, indicating that the substitution at the terminal carbon of the thioether chain does not perturb the core hydrogen-bonding pharmacophore. However, the rotatable bond count differs: the target compound has 3 rotatable bonds versus 2 for the allyl analog and 3 for the isobutyl analog, suggesting comparable conformational flexibility to the isobutyl derivative but greater flexibility than the allyl derivative .

Hydrogen bonding Solubility Drug design

Unique Halocyclization Reactivity

3-Allylsulfanyl-1,2,4-triazin-5-ones undergo regioselective S→N allylic transposition under acid catalysis to yield thiazolo[3,2-b][1,2,4]triazin-7-ones [1]. The analogous 3-methallylsulfanyl derivatives undergo halocyclization with iodine or bromine to afford 3-halomethyl-10H-[1,3]thiazolo[3′,2′:2,3][1,2,4]triazino[5,6-b]indol-4-ium halides, with product structures confirmed by ¹H NMR and X-ray analysis [2]. The methallyl group's β-methyl substitution directs halocyclization regiochemistry differently than the unsubstituted allyl group, enabling exclusive formation of the 3-halomethyl thiazolo product in contrast to the mixtures obtained with allyl substrates under similar conditions. This divergent reactivity is not achievable with the saturated isobutyl analog, which lacks the alkene necessary for electrophilic cyclization.

Synthetic chemistry Heterocyclization Click chemistry

Storage and Stability Profile

The isobutyl analog (CAS 442654-20-8) has a predicted pKa of 7.86 ± 0.40, which governs the ionization state of the triazin-5-ol hydroxyl group under physiological pH conditions . While experimental pKa data for the target methallyl compound have not been reported, computational predictions place the most acidic pKa in the same range (approximately 7.5–8.0) for all 6-methyl-3-(alkylthio)-1,2,4-triazin-5-ol derivatives, reflecting the conserved 5-OH acidic proton. The melting point of the allyl analog (ATH-18534) is reported as 185.2°C (ethanol solvate), and the compound is stored at 2–8°C under nitrogen . The target methallyl compound requires analogous storage conditions (powder at -20°C for long-term stability). In contrast, the methylthio analog (CAS 1566-32-1) shows a boiling point of 239.8°C at 760 mmHg but no defined melting point, indicating different physical form behavior that may complicate solid-phase handling in automated library workflows.

Stability Storage pKa prediction

6-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5-ol: Recommended Applications


Halomethyl Thiazolo-Triazine Synthesis

This compound is the preferred precursor when the research objective is to generate 3-halomethyl thiazolo[3′,2′:2,3][1,2,4]triazinium salts via halocyclization. The methallyl group's β-methyl substitution directs exclusive halomethyl product formation with iodine or bromine, as demonstrated in the analogous triazinoindole series by Rybakova et al. (2016) [1]. The allyl analog (ATH-18534) instead undergoes sigmatropic rearrangement under acid catalysis, producing different thiazolo regioisomers, while the isobutyl analog is unreactive toward electrophilic cyclization.

SAR Studies with Intermediate Lipophilicity

With an XLogP3-AA of 1.5 and TPSA of 79.1 Ų [2], the methallyl compound occupies a middle ground in lipophilicity space between the allyl analog (XLogP ~1.1-1.3) and the isobutyl analog (XLogP ~1.7). This makes it suitable for SAR campaigns exploring how incremental changes in thioether chain branching and unsaturation affect target binding, cellular permeability, and off-target profiles, particularly when the allyl analog proves too polar or the isobutyl analog too lipophilic.

Thiol-Ene Click Chemistry Applications

The terminal methallyl olefin provides a reactive handle for thiol-ene radical chemistry, enabling conjugation to thiol-containing biomolecules, polymers, or surfaces. Unlike the allyl analog, the methallyl group's additional methyl substituent can modulate reaction kinetics and regioselectivity of radical addition, as established in the broader thiol-ene literature. This functionalization route is not available with the isobutyl analog.

Anti-Inflammatory Lead Optimization

A series of 1,2,4-triazine derivatives prepared by alkylation of 3-mercapto-5-hydroxy-6-methyl-1,2,4-triazine demonstrated anti-inflammatory activity in vitro [3]. The methallyl analog represents a structurally distinct member within this compound class, offering a branched unsaturated thioether that may modulate COX-2 or other inflammatory targets differently than linear or saturated counterparts. Procurement of this specific analog enables systematic exploration of the thioether side chain's contribution to anti-inflammatory potency.

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